
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
Übersicht
Beschreibung
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione is a chemical compound that belongs to the class of benzothiepines. This compound is characterized by a tetrahydrobenzothiepine ring structure with a hydroxyl group at the 5th position and two keto groups at the 1st position. Benzothiepines are known for their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of thiolactones and aldehydes in the presence of a base to form the benzothiepine ring. The hydroxyl group can be introduced through selective reduction or hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates, cyclization, and functional group modifications. The reaction conditions are optimized for yield and purity, often involving catalysts and specific temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxyl group at the 5th position can undergo oxidation to form a ketone.
Reduction: The keto groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
- Oxidation products include diketones.
- Reduction products include diols.
- Substitution products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dione
- (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-dioxide
- (5S)-5-Hydroxy-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1-trione
Comparison:
- Structural Differences: The presence and position of hydroxyl and keto groups vary among these compounds.
- Biological Activity: Each compound may exhibit different biological activities due to variations in their chemical structure.
- Uniqueness: this compound is unique in its specific arrangement of functional groups, contributing to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
(5S)-1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c11-9-5-3-7-14(12,13)10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEYHWQLJZBUCB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2S(=O)(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2S(=O)(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)
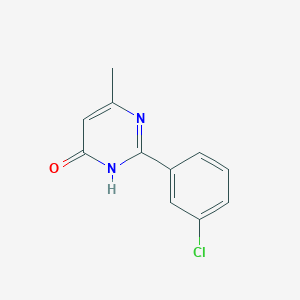
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)
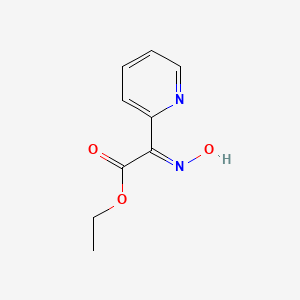
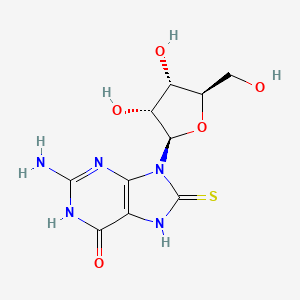

![2-[(2,4-dimethylphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436565.png)
![6-ethyl-7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1436567.png)
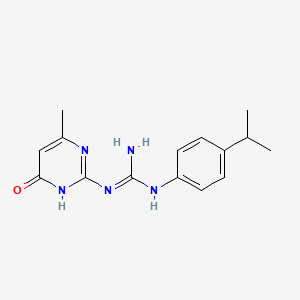
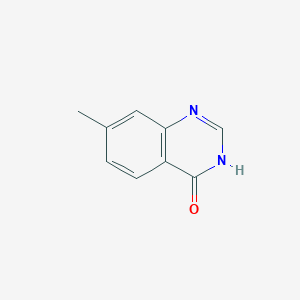
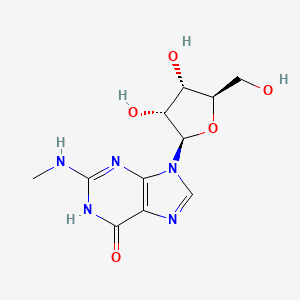
![2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1436574.png)

![1,6-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436576.png)
